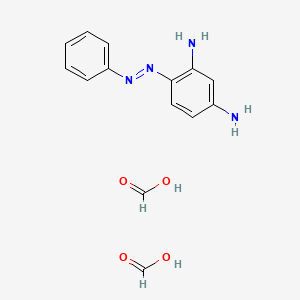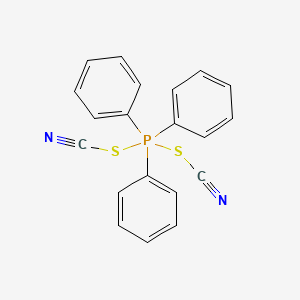
Ethyl 2-ethylhexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-ethylhexadecanoate is a long-chain fatty acid ester. It is derived from the formal condensation of the carboxy group of 2-ethylhexadecanoic acid with the hydroxy group of ethanol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2-ethylhexadecanoate can be synthesized through esterification, where 2-ethylhexadecanoic acid reacts with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ester bond.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous reactors to ensure efficient mixing and reaction rates. The process may include steps such as distillation to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Transesterification: This reaction involves the exchange of the ethyl group with another alcohol, forming a different ester and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 2-ethylhexadecanoic acid and ethanol.
Transesterification: A different ester and ethanol.
Reduction: 2-ethylhexadecanol.
Applications De Recherche Scientifique
Ethyl 2-ethylhexadecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and metabolic pathways.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers
Mécanisme D'action
Ethyl 2-ethylhexadecanoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its long-chain structure, which imparts different physical and chemical properties .
Comparaison Avec Des Composés Similaires
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
These compounds differ in their chain length and branching, affecting their boiling points, solubility, and reactivity.
Propriétés
Numéro CAS |
70116-75-5 |
|---|---|
Formule moléculaire |
C20H40O2 |
Poids moléculaire |
312.5 g/mol |
Nom IUPAC |
ethyl 2-ethylhexadecanoate |
InChI |
InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19(5-2)20(21)22-6-3/h19H,4-18H2,1-3H3 |
Clé InChI |
ZRTWWOONXPFICO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


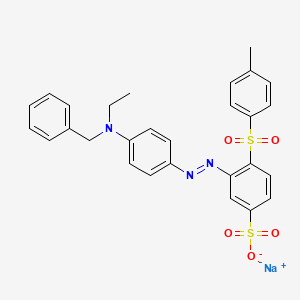

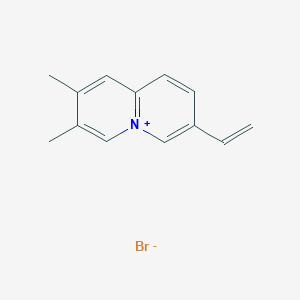
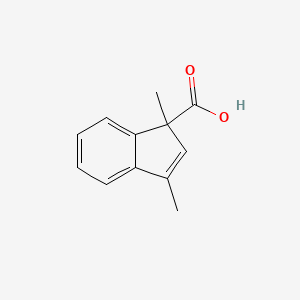
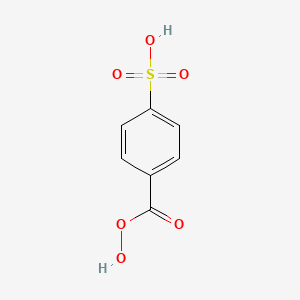
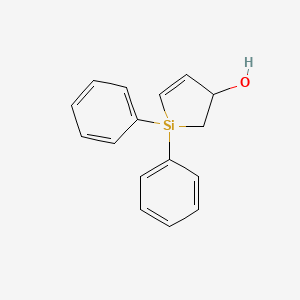
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
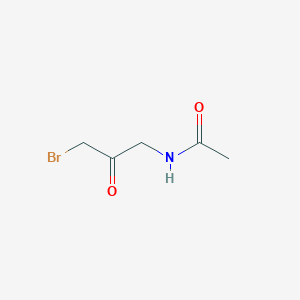

![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)


